Phenyl(2,4,5-trimethylphenyl)methanone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
phenyl-(2,4,5-trimethylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O/c1-11-9-13(3)15(10-12(11)2)16(17)14-7-5-4-6-8-14/h4-10H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTPZYWUJDVZEIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)C(=O)C2=CC=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40565229 | |
| Record name | Phenyl(2,4,5-trimethylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40565229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52890-52-5 | |
| Record name | Phenyl(2,4,5-trimethylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40565229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reaction Mechanisms and Chemical Transformations of Phenyl 2,4,5 Trimethylphenyl Methanone
Reactivity of the Carbonyl Group in Sterically Hindered Ketones
The carbonyl group in Phenyl(2,4,5-trimethylphenyl)methanone is subject to significant steric hindrance. The 2,4,5-trimethylphenyl group, with a methyl group in the ortho position (and two in the meta positions), physically obstructs the approach of nucleophiles to the electrophilic carbonyl carbon. This steric crowding is a dominant factor governing the reactivity of the ketone functionality.
Nucleophilic addition is a fundamental reaction of ketones. However, for this compound, this reactivity is severely curtailed. The bulky trimethylphenyl group acts as a "fat goalie," effectively blocking the trajectory of incoming nucleophiles. masterorganicchemistry.com This phenomenon, known as steric hindrance, raises the activation energy for nucleophilic attack, slowing down or even preventing reactions that would readily occur with less hindered ketones. masterorganicchemistry.comyoutube.comlibretexts.org
For instance, the reaction with Grignard reagents, which are potent carbon-based nucleophiles, is significantly impacted. While Grignard reagents readily add to most ketones to form tertiary alcohols, their reaction with highly hindered ketones like this compound is often sluggish or fails to proceed via the typical addition pathway. organic-chemistry.orgmasterorganicchemistry.com Instead of addition, side reactions such as enolization (where the Grignard reagent acts as a base) or reduction can occur, leading to the recovery of the starting ketone after workup. organic-chemistry.orgacs.org The steric bulk of both the ketone and potentially the Grignard reagent itself creates a high-energy transition state for the addition reaction, making alternative pathways more favorable. masterorganicchemistry.comacs.org
Despite the steric hindrance, the carbonyl group can be reduced to a secondary alcohol. This transformation, however, often requires a powerful reducing agent. Lithium aluminum hydride (LiAlH₄) is a potent source of the hydride ion (H⁻) and is capable of reducing a wide array of carbonyl compounds, including sterically hindered ketones. wikipedia.orglibretexts.org The high reactivity of LiAlH₄ stems from the polar Al-H bond, which makes the hydride a strong nucleophile. chemistrysteps.comlibretexts.org
In contrast, a milder reducing agent like sodium borohydride (B1222165) (NaBH₄) may be less effective. youtube.com The B-H bond in NaBH₄ is less polar than the Al-H bond in LiAlH₄, rendering it a weaker nucleophile. libretexts.orglibretexts.org While NaBH₄ is sufficient for reducing simple aldehydes and ketones, the significant steric shield around the carbonyl carbon in this compound can make the reaction with NaBH₄ impractically slow or inefficient. Therefore, LiAlH₄ is often the reagent of choice for the reduction of such hindered ketones, followed by an aqueous workup to protonate the resulting alkoxide and yield the final alcohol product. chemistrysteps.comlibretexts.org
Table 1: Comparison of Hydride Reducing Agents for Ketones
| Reagent | Chemical Formula | Reactivity | Typical Application for this compound |
|---|---|---|---|
| Lithium Aluminum Hydride | LiAlH₄ | Very high, powerful | Effective for reducing the hindered carbonyl to a secondary alcohol. wikipedia.org |
| Sodium Borohydride | NaBH₄ | Moderate, milder | Likely to be slow or ineffective due to steric hindrance. youtube.com |
Reactions Involving Aromatic Rings of this compound
The two aromatic rings in the molecule exhibit different reactivities towards electrophilic aromatic substitution (SEAr) due to the influence of their respective substituents.
Substituents on a benzene (B151609) ring profoundly affect both the rate of reaction and the orientation of incoming electrophiles. uomustansiriyah.edu.iqlibretexts.org They do this by either donating or withdrawing electron density, thereby activating or deactivating the ring towards electrophilic attack. libretexts.orglibretexts.org
The Unsubstituted Phenyl Ring: This ring is attached to the carbonyl group (-CO-), which is an electron-withdrawing group. It deactivates the ring by pulling electron density away through both inductive and resonance effects. This makes the ring less nucleophilic and thus less reactive than benzene itself. Electron-withdrawing groups are meta-directors (with the exception of halogens). libretexts.orglibretexts.org Therefore, electrophilic substitution on this phenyl ring will occur preferentially at the meta-positions (C-3' and C-5').
Table 2: Directing Effects of Substituents on the Aromatic Rings of this compound
| Ring | Substituent(s) | Effect on Reactivity | Directing Influence | Predicted Position of Substitution |
|---|---|---|---|---|
| Phenyl | -C(O)R (Benzoyl group) | Deactivating | Meta libretexts.org | C-3', C-5' |
| 2,4,5-Trimethylphenyl | -CH₃ (x3) | Activating | Ortho, Para chemguide.co.uk | C-3 (and potentially C-6, though hindered) |
| -C(O)Ar | Deactivating | Meta |
The distinct reactivity of the two aromatic rings allows for selective functionalization, opening pathways to a variety of derivatives.
Sulfonate Analogues: Sulfonation is a classic electrophilic aromatic substitution reaction. Given the high activation of the trimethylphenyl ring, it is plausible to introduce a sulfonic acid group (-SO₃H) selectively onto this ring. Reaction with fuming sulfuric acid or chlorosulfonic acid would likely lead to substitution at the sterically accessible and electronically enriched C-3 position. google.com The synthesis of benzophenone (B1666685) sulfonate derivatives is a known process, often achieved by reacting a hydroxybenzophenone with a sulfonyl chloride, or by direct sulfonation. nih.goveurekaselect.comresearchgate.netresearchgate.net For this compound, direct sulfonation on the activated ring is the more probable route.
Imidazolidinone Derivatives: The synthesis of imidazolidinone rings typically involves the condensation of a carbonyl compound (like a ketone) with a suitable diamine derivative, such as an α-aminoamide. acs.orgresearchgate.net For instance, imidazolidin-4-ones can be prepared by reacting ketones with amino acid amides. researchgate.net While direct conversion might be challenging due to the steric hindrance of this compound, it could potentially serve as a precursor in a multi-step synthesis. Other methods include the reaction of ureas with C-nucleophiles or the cyclization of α-ketoamides with amines. acs.orgacs.orgnih.gov The formation of such heterocyclic systems fused to or containing the benzophenone scaffold represents a potential avenue for creating complex molecules. mdpi.commdpi.com
Potential for Derivatization and Functionalization
Generation of Radical Species with Modified Luminescent Properties
The generation of radical species from precursors structurally related to this compound has been a subject of significant research, particularly in the context of developing novel materials with unique photophysical properties. While direct studies on the luminescent properties of radicals derived from this compound are not extensively documented, valuable insights can be drawn from analogous systems where trimethylphenyl moieties are incorporated into larger radical structures.
Research into (N-carbazolyl)bis(2,4,6-trichlorophenyl)-methyl (CzBTM) radicals has demonstrated that the introduction of a 2,4,6-trimethylphenyl group can significantly alter the luminescent properties of the resulting radical. rsc.org In one study, four new CzBTM-type radicals were synthesized, incorporating phenyl and 2,4,6-trimethylphenyl groups. rsc.org A key finding was that these modifications led to a rare blueshift in the emission spectra compared to the parent radicals. rsc.org Specifically, the introduction of the 2,4,6-trimethylphenyl group was instrumental in this observed blueshift. rsc.org
Furthermore, the incorporation of the 2,4,6-trimethylphenyl group was found to enhance the photoluminescence quantum yields (PLQYs). The radical Mes2CzBTM, which contains the 2,4,6-trimethylphenyl group, exhibited the highest PLQY of 21% among the CzBTM-type radicals studied. rsc.org This enhancement is attributed to the electronic and steric effects of the trimethylphenyl group, which influence the molecular orbitals and reduce non-radiative decay pathways. rsc.org The table below summarizes the photophysical data for these related radical species.
Table 1: Photophysical Properties of Phenyl-Substituted CzBTM Radicals
| Radical | Absorption Peak (nm) | Emission Peak (nm) | Photoluminescence Quantum Yield (PLQY) (%) |
|---|---|---|---|
| Ph2CzBTM | ~370 | ~450 | 15 |
| Mes2CzBTM | ~370 | ~440 | 21 |
| Ph2PyIDBTM | ~380 | ~460 | 12 |
Data extrapolated from studies on related CzBTM radicals. rsc.org
The generation of these radical species is typically achieved through chemical synthesis, and their stability is a crucial factor for practical applications. The presence of the bulky 2,4,6-trimethylphenyl group has been shown to enhance the thermal stability of the radical molecules by increasing steric hindrance, which in turn reduces molecular thermal vibrations. rsc.org
Mechanistic Investigations of Complex Transformations
The substitution pattern of this compound, with methyl groups at the ortho, para, and meta positions of one phenyl ring, introduces significant steric and electronic effects that dictate the mechanisms of its chemical transformations.
Role of Steric Hindrance in Regioselectivity and Reaction Pathways
Steric hindrance is a paramount factor in controlling the regioselectivity of reactions involving substituted aromatic ketones. In reactions where this compound acts as a substrate, the bulky trimethylphenyl group can direct incoming reagents to less sterically hindered positions.
While specific studies on the regioselectivity of this particular ketone are limited, general principles from related systems are highly informative. For instance, in nucleophilic aromatic substitution (SNAr) reactions, the presence of bulky substituents near the reaction center can dramatically slow down the reaction rate. rsc.org In the case of reactions with substituted phenyl ethers, increased steric hindrance was found to lower the reaction rate by a factor of 10^5. rsc.org This is attributed to the difficulty in forming the intermediate complex and in the subsequent proton transfer step. rsc.org
Similarly, in cross-metathesis reactions, bulky protecting groups have been successfully employed to achieve high regioselectivity. rsc.org The steric bulk of the substituent can effectively shield one reactive site, forcing the reaction to occur at a more accessible position. For this compound, the 2,4,5-trimethylphenyl group would be expected to exert significant steric control in reactions such as additions to the carbonyl group or reactions involving the aromatic rings. The methyl group at the 2-position (ortho to the carbonyl) would particularly hinder approaches to the carbonyl carbon and the adjacent phenyl ring.
Proposed Mechanisms for Intermolecular and Intramolecular Processes
The mechanistic pathways for reactions involving this compound are influenced by a combination of steric and electronic factors.
Intermolecular Processes: In intermolecular reactions, such as Grignard reactions or reductions, the approach of the reagent to the carbonyl group is a critical step. The steric bulk of the 2,4,5-trimethylphenyl group, especially the ortho-methyl group, would likely favor the approach of the nucleophile from the side of the unsubstituted phenyl ring. This would lead to a specific stereochemical outcome in the product if the resulting alcohol were chiral.
Intramolecular Processes: For intramolecular reactions, such as cyclizations or rearrangements, the substitution pattern plays a crucial role in determining the feasibility and outcome of the reaction. For example, in a hypothetical intramolecular Friedel-Crafts type reaction, the methyl groups on the trimethylphenyl ring would direct acylation to specific positions. The electronic donating nature of the methyl groups would activate the ring towards electrophilic substitution, but the steric hindrance would dictate the point of attack.
The table below outlines the expected influence of substituents on reaction mechanisms based on established chemical principles.
Table 2: Predicted Influence of Substituents on Reaction Mechanisms for this compound
| Reaction Type | Influencing Factor | Predicted Outcome |
|---|---|---|
| Nucleophilic addition to carbonyl | Steric hindrance from 2-methyl group | Nucleophilic attack favored from the phenyl side. |
| Electrophilic aromatic substitution | Electronic effect of methyl groups (activating) and steric hindrance | Substitution on the trimethylphenyl ring is electronically favored but sterically hindered. Substitution on the phenyl ring is less electronically favored but more accessible. |
Computational and Theoretical Studies of Phenyl 2,4,5 Trimethylphenyl Methanone
Quantum Chemical Calculations and Density Functional Theory (DFT)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for predicting the electronic structure and properties of molecules. These methods are foundational for understanding the behavior of Phenyl(2,4,5-trimethylphenyl)methanone at a molecular level.
Molecular Geometry Optimization and Conformational Analysis
The molecule consists of a phenyl group and a 2,4,5-trimethylphenyl group attached to a central carbonyl group. The steric hindrance introduced by the three methyl groups on the trimethylphenyl ring is expected to significantly influence the molecule's conformation. It is anticipated that the two aromatic rings will be twisted out of the plane of the carbonyl group to minimize steric repulsion. This non-planar conformation is a common feature in many benzophenone (B1666685) derivatives. The dihedral angles between the phenyl ring and the carbonyl group, and between the trimethylphenyl ring and the carbonyl group, would be key parameters determined through conformational analysis. Studies on related structures, such as Phenyl(2,4,5-triphenylcyclopenta-1,4-dien-1-yl)methanone, have shown that phenyl rings can adopt significant twist angles relative to the central core of the molecule. nih.gov
A comprehensive conformational analysis would involve rotating the single bonds connecting the aromatic rings to the carbonyl carbon and calculating the energy at each rotational angle to identify the global energy minimum and any local minima, which represent stable conformers.
Table 1: Predicted Optimized Geometric Parameters for this compound
| Parameter | Predicted Value Range | Notes |
| C=O Bond Length | ~1.22 - 1.24 Å | Typical for a ketone carbonyl group. |
| C-C (carbonyl-phenyl) Bond Length | ~1.48 - 1.52 Å | Single bond with some double bond character. |
| C-C (carbonyl-trimethylphenyl) Bond Length | ~1.48 - 1.52 Å | Similar to the other C-C single bond. |
| Phenyl Ring C-C Bond Lengths | ~1.38 - 1.40 Å | Aromatic C-C bonds. |
| Trimethylphenyl Ring C-C Bond Lengths | ~1.39 - 1.41 Å | Aromatic C-C bonds, slightly influenced by methyl groups. |
| Dihedral Angle (Phenyl-Carbonyl) | 20° - 40° | Expected twist due to steric hindrance. |
| Dihedral Angle (Trimethylphenyl-Carbonyl) | 40° - 60° | Larger twist expected due to the ortho-methyl group. |
Note: These are predicted values based on typical DFT calculations for similar molecules and are for illustrative purposes. Actual values would require specific calculations.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. researchgate.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.netajchem-a.com A smaller gap suggests that the molecule is more easily excitable and therefore more reactive. researchgate.net
For this compound, the HOMO is expected to be localized primarily on the more electron-rich 2,4,5-trimethylphenyl ring, which is activated by the electron-donating methyl groups. The LUMO is anticipated to be centered on the carbonyl group and the unsubstituted phenyl ring, as the carbonyl group is electron-withdrawing.
The HOMO-LUMO gap can be calculated using DFT. For similar aromatic ketones, this gap typically falls in the range of 4-5 eV. This value influences the molecule's electronic absorption properties, with a smaller gap corresponding to absorption at longer wavelengths.
Table 2: Predicted Frontier Molecular Orbital Properties for this compound
| Property | Predicted Value/Description | Significance |
| HOMO Energy | -6.0 to -6.5 eV | Indicates the energy of the most available electrons. |
| LUMO Energy | -1.5 to -2.0 eV | Indicates the energy of the lowest energy empty orbital. |
| HOMO-LUMO Gap (ΔE) | 4.0 to 5.0 eV | Relates to chemical reactivity and electronic transitions. |
| HOMO Localization | Primarily on the 2,4,5-trimethylphenyl ring. | Site of potential electrophilic attack. |
| LUMO Localization | Primarily on the carbonyl group and phenyl ring. | Site of potential nucleophilic attack. |
Note: These are estimated values based on general knowledge of FMO theory and data for related compounds. researchgate.net Specific DFT calculations are required for precise values.
Electrostatic Potential Mapping and Reactivity Sites
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. researchgate.net It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface, with different colors representing different electrostatic potential values. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. Green and yellow represent areas of neutral or intermediate potential.
For this compound, the MEP map is expected to show a region of high negative potential (red) around the carbonyl oxygen atom due to the presence of lone pairs of electrons. This makes the carbonyl oxygen the most likely site for protonation and interaction with electrophiles. The hydrogen atoms of the methyl groups and the aromatic rings would exhibit positive potential (blue or green), making them potential sites for weak intermolecular interactions. The aromatic rings themselves will show regions of negative potential above and below the plane of the rings, characteristic of π-electron systems.
Thermodynamic Parameters and Stability Predictions
DFT calculations can be used to predict various thermodynamic parameters, such as the standard enthalpy of formation (ΔHf°), standard entropy (S°), and Gibbs free energy of formation (ΔGf°). These parameters are essential for understanding the stability of the molecule and its behavior in chemical reactions.
The calculated total energy from geometry optimization can be used in conjunction with statistical thermodynamics to determine these properties. The stability of different conformers can be compared based on their Gibbs free energies. While specific calculated values for this compound are not available, the methodology for their determination is well-established.
Table 3: Illustrative Thermodynamic Parameters
| Parameter | Illustrative Value | Unit |
| Standard Enthalpy of Formation (ΔHf°) | -50 to -100 | kJ/mol |
| Standard Entropy (S°) | 400 to 450 | J/(mol·K) |
| Gibbs Free Energy of Formation (ΔGf°) | 150 to 200 | kJ/mol |
Note: These are purely illustrative values to demonstrate the type of data that would be generated from DFT calculations.
Molecular Dynamics and Simulation Studies
While quantum chemical calculations provide insights into the static properties of a single molecule, molecular dynamics (MD) simulations can be used to study the dynamic behavior of the molecule over time, including its conformational changes and interactions with its environment.
Investigations of Intramolecular Interactions (e.g., through-space conjugation)
MD simulations can be particularly useful for investigating non-covalent intramolecular interactions, such as through-space conjugation. Through-space conjugation refers to the overlap of orbitals of non-bonded atoms, which can influence the electronic properties of a molecule. In a non-planar molecule like this compound, the close proximity of the two aromatic rings, forced by the molecular structure, could lead to through-space interactions between their π-systems.
These interactions can affect the molecule's photophysical properties, such as its fluorescence and phosphorescence characteristics. MD simulations can track the distances and relative orientations of the aromatic rings over time, providing a dynamic picture of these potential through-space interactions.
Analysis of Steric Effects on Molecular Conformation and Reactivity
The spatial arrangement of atoms and functional groups within a molecule, and the resulting non-bonding interactions, are known as steric effects, which significantly influence a molecule's shape (conformation) and its reactivity. nih.gov In this compound, the presence of three methyl groups on one of the phenyl rings introduces considerable steric hindrance, which is expected to dictate its three-dimensional structure and chemical behavior.
The conformation of benzophenone and its derivatives is largely defined by the torsion or dihedral angles of the two phenyl rings relative to the plane of the central carbonyl group. In unsubstituted benzophenone, the phenyl rings are twisted out of the plane of the C-C(O)-C group to relieve steric strain between the ortho-hydrogens. The introduction of substituents, particularly at the ortho positions, further exacerbates these steric clashes. For this compound, the methyl groups at the 2- and 5-positions of the trimethylphenyl ring are expected to cause significant steric repulsion with the adjacent phenyl ring and the carbonyl oxygen. This increased steric bulk is anticipated to lead to a larger dihedral angle between the two aromatic rings compared to unsubstituted benzophenone. acs.org A study on substituted benzophenones has shown that ortho-substitution dramatically increases the twist angle of the phenyl rings. nih.gov For instance, the large ring twist of 83.72 (6)° in 2-amino-2',5-dichlorobenzophenone (B23164) highlights the substantial conformational changes induced by ortho-substituents. nih.gov Similarly, in a related compound, (3,6-dimethoxynaphthalen-2-yl)(2,4,6-trimethylphenyl)methanone, the dihedral angle between the naphthalene (B1677914) ring system and the trimethylphenyl ring is a significant 79.95 (5)°. wikipedia.org
This steric hindrance not only affects the molecule's conformation but also its reactivity. The carbonyl carbon in ketones is electrophilic and susceptible to nucleophilic attack. However, bulky substituents on the adjacent phenyl rings can shield this electrophilic center, impeding the approach of a nucleophile. learncbse.inlibretexts.orglibretexts.org This phenomenon, known as steric hindrance, can significantly reduce the rate of reaction. libretexts.org In the case of this compound, the methyl groups at the 2- and 5- positions are expected to sterically hinder the attack of nucleophiles on the carbonyl carbon. learncbse.in This is analogous to the observation that 2,2,6-trimethylcyclohexanone (B1581249) does not form a cyanohydrin due to steric hindrance from the methyl groups at the α-positions. byjus.com Therefore, the reactivity of this compound in nucleophilic addition reactions is predicted to be lower than that of less sterically hindered ketones. learncbse.in
Table 1: Comparison of Dihedral Angles in Substituted Benzophenones
| Compound | Substituents | Dihedral Angle (°) | Reference |
| 2,2'-dihydroxy-4,4'-dimethoxybenzophenone | 2,2'-OH, 4,4'-OCH3 | 37.85 (5) | nih.gov |
| 4,4'-bis(diethylamino)benzophenone | 4,4'-N(C2H5)2 | 49.83 (5) | nih.gov |
| 3,4-dihydroxybenzophenone | 3,4-OH | 49.84 (5) | nih.gov |
| 3-hydroxybenzophenone | 3-OH | 51.61 (5) | nih.gov |
| 4-chloro-4'-hydroxybenzophenone | 4-Cl, 4'-OH | 64.66 (8) | nih.gov |
| 2-amino-2',5-dichlorobenzophenone | 2-NH2, 2',5'-Cl | 83.72 (6) | nih.gov |
| (3,6-dimethoxynaphthalen-2-yl)(2,4,6-trimethylphenyl)methanone | Naphthyl, 2,4,6-(CH3)3 | 79.95 (5) | wikipedia.org |
Computational Approaches in Drug Discovery and Biological Activity Prediction
Computational methods are integral to modern drug discovery, providing insights into the potential biological activity of molecules and guiding the synthesis of new therapeutic agents. Techniques such as molecular docking and quantitative structure-activity relationship (QSAR) modeling are employed to predict how a compound might interact with biological targets and what structural features are crucial for its activity.
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule, typically a protein receptor, to form a stable complex. niscpr.res.inresearchgate.net This method is widely used to understand the basis of molecular recognition and to screen virtual libraries of compounds for potential drug candidates. niscpr.res.in The benzophenone scaffold is found in many biologically active compounds and has been the subject of numerous docking studies to elucidate its interaction with various protein targets. nih.govnih.govscielo.br
While no specific molecular docking studies for this compound are publicly available, the potential protein-ligand interactions can be inferred from studies on analogous benzophenone derivatives. The benzophenone framework can participate in several types of interactions, including:
Hydrogen Bonding: The carbonyl oxygen of the benzophenone core is a hydrogen bond acceptor. In docking studies of benzophenone derivatives with targets like cyclooxygenase (COX) enzymes, hydrogen bonds are often observed between the carbonyl oxygen and amino acid residues in the protein's active site. scielo.br
Hydrophobic Interactions: The phenyl rings of the benzophenone scaffold are hydrophobic and can engage in favorable interactions with nonpolar residues in the binding pocket of a protein. The trimethylphenyl group in this compound would significantly enhance these hydrophobic interactions.
Pi-Pi Stacking: The aromatic phenyl rings can also interact with aromatic residues of the protein, such as phenylalanine, tyrosine, or tryptophan, through π-π stacking interactions. nih.gov
For example, docking studies of benzophenone-based 1,2,3-triazole hybrids with Penicillin-Binding Protein 6 (PBP6) from E. coli revealed binding affinities ranging from -7.1 to -7.6 Kcal/mol, indicating stable binding. scielo.br Similarly, novel benzophenone analogs have been docked into the vascular endothelial growth factor (VEGF) protein, where hydrogen bonding and interaction energies were key determinants of binding. nih.gov In another study, benzophenone derivatives were found to bind to human glyoxalase 1 (GLO1). nih.gov The specific interactions and binding affinity of this compound would depend on the topology and amino acid composition of the target protein's binding site. The bulky trimethylphenyl group would likely favor binding to proteins with larger, more accommodating hydrophobic pockets.
Table 2: Examples of Molecular Docking Studies on Benzophenone Analogs
| Benzophenone Analog | Protein Target | Key Findings | Reference |
| Benzophenone morpholine (B109124) ether derivatives | Human Estrogen Receptor α (hERα) | Hydroxyl derivative showed the lowest binding affinity, indicating potential as an inhibitor. | nih.gov |
| Benzophenone based 1,2,3-triazole hybrids | Penicillin-Binding Protein 6 (PBP6) | Docking scores ranged from -7.1 to -7.6 Kcal/mol, with hydrogen bonding and hydrophobic interactions observed. | scielo.br |
| Novel benzophenone analogs with methyl, chloro, and fluoro groups | Vascular Endothelial Growth Factor (VEGF) | Ligand stabilized in the active site by hydrogen bonding interactions with key residues like ARG842, ASN923, and ASP1052. | nih.gov |
| Glucoside of benzophenones | Cyclooxygenase (COX-1 and COX-2) | Compounds with the best docking results were further evaluated for in vitro activity. | scielo.br |
Structure-Activity Relationship (SAR) studies aim to identify the key chemical features of a molecule that are responsible for its biological activity. nih.govescholarship.orgresearchgate.net By systematically modifying the structure of a compound and observing the effect on its activity, researchers can develop models that predict the activity of new, unsynthesized molecules. nih.gov Computational QSAR models use molecular descriptors (quantifying physicochemical properties like steric, electronic, and hydrophobic characteristics) to establish a mathematical relationship with biological activity. nih.govmdpi.comnih.gov
For benzophenone derivatives, SAR studies have been conducted for various biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. nih.govscielo.br These studies have highlighted the importance of the substitution pattern on the phenyl rings. For instance, in a series of benzophenone analogs designed as inhibitors of the multidrug transporter P-glycoprotein, the nature and position of the substituents were found to be critical for inhibitory potency. nih.gov
While specific SAR studies on this compound are not available, general principles from related compounds can be applied. The presence and position of the three methyl groups on the phenyl ring are expected to significantly influence its biological activity profile.
Steric Effects: As discussed previously, the bulky trimethylphenyl group can influence how the molecule fits into a protein's binding site. QSAR studies on other classes of compounds have shown that steric bulk in certain positions can be detrimental to activity, while in other cases, it can enhance selectivity or potency. nih.govresearchgate.net For this compound, the steric hindrance might prevent it from binding to some targets but could be favorable for others with appropriately shaped binding pockets.
Electronic Effects: The methyl groups are weak electron-donating groups. This can influence the electronic properties of the molecule, such as the electron density on the phenyl rings and the carbonyl group, which in turn can affect binding interactions and reactivity. learncbse.in
Hydrophobicity: The addition of three methyl groups increases the lipophilicity (hydrophobicity) of the molecule. This can impact its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with hydrophobic pockets in protein targets.
QSAR models often use descriptors that quantify these steric, electronic, and hydrophobic properties to predict activity. nih.govmdpi.complos.org For example, a QSAR study on the antiproliferative activity of benzazoles used 3D-MoRSE descriptors, which relate to the 3D distribution of atomic mass and polarizability, to elucidate the effects of substituents. mdpi.com A comprehensive QSAR study of this compound and its analogs would be necessary to precisely determine the structural requirements for a specific biological activity.
Table 3: Summary of Key Findings from SAR Studies on Benzophenone Analogs
| Compound Series | Biological Activity | Key SAR Findings | Reference |
| Benzophenone-type P-glycoprotein inhibitors | P-glycoprotein inhibition | The nature and position of substituents on the benzophenone scaffold are critical for inhibitory potency. | nih.gov |
| Benzophenone analogs with methyl, chloro, and fluoro groups | Cytotoxic and anti-proliferative | An increase in the number of methyl, chloro, and fluoro groups on the benzophenone ring resulted in higher potency. | nih.gov |
| Halogen- and amidino-substituted benzazoles | Antiproliferative | The position of substituents on the benzazole core influences the topological and spatial distribution of atomic mass, polarizability, and van der Waals volumes, affecting activity. | mdpi.com |
| Threo-methylphenidate analogs | Dopamine transporter (DAT) binding affinity | The 2' position of the phenyl ring cannot tolerate much steric bulk; electron-withdrawing groups at the 3' or 4' positions improve affinity. | nih.govresearchgate.net |
Spectroscopic Data for this compound Not Available in Publicly Accessible Records
A thorough and systematic search for advanced spectroscopic data for the chemical compound this compound (CAS Number: 52890-52-5) has concluded that the specific experimental data required for a detailed analysis is not available in publicly accessible scientific literature or chemical databases.
Despite extensive searches aimed at locating detailed research findings for this compound, no specific ¹H NMR, ¹³C NMR, two-dimensional NMR, infrared (IR), or Ultraviolet-Visible (UV-Vis) spectroscopic data could be retrieved. The investigation included searches for the synthesis and characterization of the compound, as well as direct queries for its spectral data in reputable chemical information repositories.
Information was found for isomeric compounds, such as Phenyl(2,4,6-trimethylphenyl)methanone, but the distinct substitution pattern of the target molecule means these data are not applicable for a scientifically accurate characterization. While general principles of spectroscopic techniques are well-documented, the user's request for an article focusing solely on this compound, complete with specific data tables and detailed analysis of its spectral features, cannot be fulfilled without the foundational experimental data.
Therefore, the generation of the requested article, which was to be strictly structured around the advanced spectroscopic characterization of this compound, cannot proceed due to the absence of the necessary scientific information in the public domain.
Advanced Spectroscopic Characterization Techniques for Phenyl 2,4,5 Trimethylphenyl Methanone
X-ray Diffraction (XRD) Analysis for Solid-State Structure
Single Crystal X-ray Diffraction for Bond Lengths, Angles, and Dihedral Angles
Based on crystallographic data of analogous compounds, the bond lengths within the phenyl and trimethylphenyl rings of Phenyl(2,4,5-trimethylphenyl)methanone are expected to be within the typical range for sp²-hybridized carbon atoms in aromatic systems. The C-C bonds of the benzene (B151609) rings would average around 1.39 Å, while the C-C single bonds connecting the methyl groups to the trimethylphenyl ring would be approximately 1.51 Å. The central C-C(=O)-C linkage is of particular interest. The C=O double bond is anticipated to have a length of about 1.22 Å.
The steric hindrance introduced by the three methyl groups on the 2,4,5-trimethylphenyl ring, particularly the ortho-methyl group, is expected to cause significant twisting of the aromatic rings relative to the plane of the carbonyl group. In the related compound, (3,6-Dimethoxynaphthalen-2-yl)(2,4,6-trimethylphenyl)methanone, the dihedral angle between the 2,4,6-trimethylphenyl ring and the carbonyl plane is substantial, at 82.43(8)°. nih.gov A similar significant dihedral angle is anticipated for this compound, leading to a non-planar molecular conformation. The dihedral angle between the phenyl ring and the carbonyl plane is likely to be smaller, influenced by the lack of ortho substituents on that ring. For instance, in (3,6-dimethoxynaphthalen-2-yl)(phenyl)methanone, a related structure, this angle is 54.32(5)°. nih.gov The angle between the two aromatic rings themselves is also dictated by these torsions.
Table 1: Predicted Bond Lengths, Angles, and Dihedral Angles for this compound
| Feature | Atom(s) Involved | Predicted Value |
| Bond Lengths (Å) | ||
| C=O | C-O | ~ 1.22 |
| C-C (carbonyl-phenyl) | C-C | ~ 1.49 |
| C-C (carbonyl-trimethylphenyl) | C-C | ~ 1.50 |
| C-C (aromatic) | C-C | ~ 1.39 |
| C-C (methyl) | C-C | ~ 1.51 |
| Bond Angles (°) | ||
| Phenyl-C-O | C-C-O | ~ 120 |
| Trimethylphenyl-C-O | C-C-O | ~ 120 |
| Phenyl-C-Trimethylphenyl | C-C-C | ~ 120 |
| Dihedral Angles (°) | ||
| Phenyl Ring vs. Carbonyl Plane | - | ~ 30-50 |
| Trimethylphenyl Ring vs. Carbonyl Plane | - | ~ 60-85 |
| Phenyl Ring vs. Trimethylphenyl Ring | - | ~ 70-90 |
Note: These values are predictions based on data from structurally similar compounds and general chemical principles.
Crystal Packing and Intermolecular Interactions (e.g., C-H...O hydrogen bonds, Van der Waals interactions)
The solid-state packing of this compound molecules will be governed by a network of weak intermolecular interactions. Due to the presence of the carbonyl oxygen atom as a hydrogen bond acceptor and numerous C-H bonds as potential donors, the formation of C-H...O hydrogen bonds is highly probable. These interactions would link adjacent molecules into chains or more complex three-dimensional networks. nih.gov
In addition to hydrogen bonding, Van der Waals forces will play a crucial role in the crystal packing. The interactions between the aromatic rings, likely in the form of offset π-π stacking or C-H...π interactions, will contribute to the stability of the crystal lattice. In the structure of 4-(2,4,6-Trimethylphenyl)butan-2-one, weak C-H...π interactions link the molecules into supramolecular chains. iucr.org The bulky trimethylphenyl groups will influence the efficiency of the molecular packing, potentially leading to a less dense crystal structure compared to less substituted analogues.
Table 2: Expected Intermolecular Interactions in the Crystal Structure of this compound
| Interaction Type | Donor | Acceptor | Expected Distance (Å) |
| C-H...O Hydrogen Bond | Aromatic/Methyl C-H | Carbonyl Oxygen | ~ 2.2 - 2.8 |
| C-H...π Interaction | Aromatic/Methyl C-H | Phenyl/Trimethylphenyl Ring | ~ 2.5 - 3.0 |
| Van der Waals Forces | All atoms | All atoms | Variable |
Note: The existence and geometry of these interactions are inferred from studies on analogous molecular structures.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an essential tool for determining the molecular weight and elucidating the fragmentation pathways of organic molecules. The molecular weight of this compound (C₁₆H₁₆O) is 224.30 g/mol . stenutz.eu In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺˙) would be expected at m/z 224.
The fragmentation of this compound under EI conditions is predicted to follow established pathways for aromatic ketones. The primary fragmentation mechanism is α-cleavage on either side of the carbonyl group. This would lead to the formation of several characteristic fragment ions.
One major fragmentation pathway involves the loss of the phenyl radical (C₆H₅•, 77 Da), resulting in a prominent peak at m/z 147, corresponding to the [CH₃)₃C₆H₂CO]⁺ ion. The alternative α-cleavage, the loss of the trimethylphenyl radical ((CH₃)₃C₆H₂•, 119 Da), would produce the benzoyl cation [C₆H₅CO]⁺ at m/z 105. This fragment is often very stable and thus gives a strong signal. Further fragmentation of the benzoyl cation can occur through the loss of carbon monoxide (CO, 28 Da) to yield the phenyl cation [C₆H₅]⁺ at m/z 77.
The trimethylbenzoyl cation at m/z 147 can also undergo subsequent fragmentation. The loss of a methyl radical (CH₃•, 15 Da) would lead to an ion at m/z 132. The loss of carbon monoxide from the m/z 147 fragment would result in an ion at m/z 119, corresponding to the trimethylphenyl cation [(CH₃)₃C₆H₂]⁺.
Table 3: Predicted Mass Spectrometry Fragmentation of this compound
| m/z | Ion Structure | Fragmentation Pathway |
| 224 | [C₁₆H₁₆O]⁺˙ | Molecular Ion (M⁺˙) |
| 147 | [(CH₃)₃C₆H₂CO]⁺ | M⁺˙ - •C₆H₅ (α-cleavage) |
| 119 | [(CH₃)₃C₆H₂]⁺ | [m/z 147] - CO |
| 105 | [C₆H₅CO]⁺ | M⁺˙ - •C₆H₂(CH₃)₃ (α-cleavage) |
| 77 | [C₆H₅]⁺ | [m/z 105] - CO |
Note: The relative intensities of these peaks would depend on the stability of the resulting ions.
Applications and Emerging Research Directions for Phenyl 2,4,5 Trimethylphenyl Methanone
Applications in Organic Synthesis as Building Blocks or Intermediates
The chemical architecture of Phenyl(2,4,5-trimethylphenyl)methanone, featuring a ketone linker between a phenyl and a trimethyl-substituted phenyl ring, makes it a versatile building block in organic synthesis. Substituted benzophenones are frequently used as intermediates and reagents in the synthesis of specialized chemicals, including pharmaceuticals. biosynth.com The specific substitution pattern of the trimethylphenyl group imparts distinct steric and electronic properties that can be strategically utilized in the construction of new molecules.
The robust diaryl ketone core of this compound is an ideal starting point for assembling more complex molecular scaffolds. The ketone's carbonyl group is a reactive site for a variety of chemical transformations, allowing for the extension of the molecular structure. Research on related methanone (B1245722) compounds demonstrates their role in forming diverse heterocyclic systems. For example, various methanone derivatives are key precursors in the synthesis of quinolines, triazoles, and imidazoles. nih.govmdpi.com The S-alkylation of 1,2,4-triazole-3-thiol with a phenylethanone derivative, for instance, yields a ketone intermediate that is subsequently reduced to a secondary alcohol, creating a new chiral center and a more complex, biologically relevant molecule. mdpi.com Similarly, this compound can be envisioned as a precursor for novel heterocyclic systems where the trimethylphenyl moiety could influence the final properties of the target molecule.
The diaryl ketone motif is a prominent feature in numerous biologically active compounds. This structural unit is often integral to the molecule's ability to interact with biological targets. Synthetic routes to various therapeutic agents leverage ketone-containing intermediates to build the final active molecule. The synthesis of selective inhibitors for transforming growth factor-beta (TGF-β) kinase, for example, involved the creation of a series of [2-(4-quinolyloxy)phenyl]methanone derivatives. nih.gov These compounds were designed to interact with the ATP-binding pocket of the kinase domain, highlighting the importance of the methanone structure in achieving biological activity. nih.gov
Tubulin Inhibitors: Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential for cell division and are a highly successful target for anticancer drugs. nih.gov Compounds that interfere with tubulin polymerization can arrest cancer cells in mitosis, leading to cell death. nih.govnih.gov The colchicine (B1669291) binding site on β-tubulin is a key target for many such inhibitors. nih.gov
Arylthioindoles and related structures containing a diaryl ketone moiety have been developed as potent tubulin polymerization inhibitors. nih.gov In one study, a series of 2-phenylindole (B188600) derivatives were synthesized where a 3,4,5-trimethoxyphenyl group was attached to the indole (B1671886) core via a ketone linker. This was achieved through a microwave-assisted Friedel–Crafts reaction between a 2-phenylindole and 3,4,5-trimethoxybenzoyl chloride. nih.gov Several of these ketone-containing compounds demonstrated significant inhibition of tubulin polymerization and potent growth inhibition of cancer cell lines. nih.gov Although this research utilized a trimethoxy-substituted phenyl ring, this compound represents a structurally analogous building block. The substitution of methoxy (B1213986) groups with methyl groups would alter the compound's electronic and lipophilic character, potentially leading to new inhibitors with a modified pharmacological profile.
Table 1: Research Findings on Methanone-Containing Tubulin Inhibitors
| Compound Type | Synthetic Precursor | Biological Activity Highlight | Reference |
|---|---|---|---|
| 2-Phenyl-3-(3,4,5-trimethoxybenzoyl)-1H-indoles | 3,4,5-trimethoxybenzoyl chloride | Potent inhibitors of tubulin polymerization; arrest cells in G2/M phase. | nih.gov |
P-Glycoprotein Inhibitors: Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, and it is often caused by the overexpression of efflux pumps like P-glycoprotein (P-gp). nih.gov P-gp actively transports a wide range of anticancer drugs out of tumor cells, reducing their intracellular concentration and effectiveness. nih.gov Therefore, the development of P-gp inhibitors is a critical strategy to overcome MDR. nih.gov
Various classes of compounds have been investigated as P-gp inhibitors, and substituted imidazoles have been identified as effective modulators. sciepub.com Appropriately substituted 2,4,5-triphenyl-1H-imidazoles (lophines) can be synthesized through a three-component reaction of a 1,2-dicarbonyl compound (like benzil), an aldehyde, and an ammonium (B1175870) salt. sciepub.com this compound, as a diaryl ketone, could serve as a precursor to the necessary 1,2-dicarbonyl intermediate through oxidation, or be used in alternative synthetic routes to access complex imidazole (B134444) scaffolds. The unique trimethylphenyl substitution pattern could be leveraged to fine-tune the interaction with the P-gp binding site, potentially leading to more potent and selective inhibitors.
Role in the Synthesis of Biologically Active Compounds
Integration with Green Chemistry Principles
The growing emphasis on sustainable development has spurred the integration of green chemistry principles into organic synthesis. pageplace.de This approach focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. pageplace.de Key strategies include the use of alternative energy sources, biocatalysis, and the replacement of volatile organic compounds (VOCs) with more benign reaction media. pageplace.de
The synthesis of complex molecules like those derived from this compound is increasingly being approached through the lens of sustainability. This involves developing new synthetic methods that are not only efficient but also environmentally friendly. The design of solvent-free reactions and the use of reusable catalysts are central to this effort. sciepub.com
Solvent-free, or solid-state, reactions offer significant environmental benefits by eliminating the need for large quantities of potentially toxic and flammable solvents. These reactions can lead to higher efficiency, shorter reaction times, and simpler product purification. sciepub.com
A compelling example of this approach is the synthesis of 2,4,5-trisubstituted imidazoles, which, as noted, have potential as P-gp inhibitors. Researchers have developed a highly efficient, solvent-free method for this synthesis using a three-component condensation reaction. sciepub.com The reaction proceeds at 100°C using diethyl ammonium hydrogen phosphate, a Brønsted acidic ionic liquid, as a cost-effective and reusable catalyst. sciepub.com This methodology provides excellent yields in very short reaction times and allows for non-chromatographic product purification. sciepub.com
Table 2: Example of a Green Synthetic Methodology
| Reaction | Catalyst | Conditions | Key Advantages | Reference |
|---|
This green synthetic strategy could be readily adapted for reactions involving this compound. For example, its condensation with other reagents to form complex heterocyclic structures could be performed under similar solvent-free conditions using recyclable catalysts, thereby minimizing waste and environmental impact while efficiently producing valuable chemical entities.
Development of Sustainable Synthetic Methodologies
Energy-Efficient Processes (e.g., Microwave-Assisted Synthesis)
The quest for more sustainable and energy-efficient chemical transformations has led to the exploration of alternative energy sources, such as microwave irradiation, for the synthesis of this compound and its derivatives. Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, often leading to significantly reduced reaction times, increased product yields, and enhanced energy efficiency compared to conventional heating methods. researchgate.netjetir.org
In the context of synthesizing imidazole derivatives, a class of compounds to which this compound can be a precursor or structurally related, microwave irradiation has been shown to be highly effective. jetir.orgasianpubs.org For instance, the synthesis of 2,4,5-triphenyl-1H-imidazole derivatives has been achieved in a one-pot, three-component reaction under microwave irradiation in the presence of a catalyst like glacial acetic acid. jetir.org This method offers several advantages, including the use of an inexpensive and readily available catalyst, a simple procedure, and remarkably fast reaction times, often in the range of 1-3 minutes, with high product yields. jetir.org
The efficiency of microwave heating stems from the direct interaction of microwaves with the polar molecules in the reaction mixture, leading to rapid and uniform heating. This avoids the issues of slow and inefficient heat transfer often associated with conventional oil baths. mdpi.com For example, in the synthesis of certain indole derivatives, microwave heating reduced the reaction time to 3 hours with a 94% yield, compared to 12 hours and an 89% yield using a conventional oil bath. mdpi.com Similarly, the synthesis of poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine] (PTAA), a polymer with a related triarylamine structure, was significantly accelerated from at least a day to just 30 minutes using microwave-assisted Yamamoto coupling. researchgate.net
These examples highlight the potential of microwave-assisted synthesis as an energy-efficient process for the production of this compound and related compounds. The ability to dramatically shorten reaction times translates directly to energy savings and increased throughput, making it an attractive technology for more sustainable chemical manufacturing. researchgate.netjetir.orgmdpi.com
Atom Economy and Waste Minimization in this compound Synthesis
Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. primescholars.comjocpr.com A high atom economy signifies that most of the atoms from the reactants are incorporated into the final product, minimizing the generation of waste. jocpr.com The ideal atom economy is 100%, which is characteristic of rearrangement and addition reactions. primescholars.com
To improve the atom economy in the synthesis of aromatic ketones like this compound, modern synthetic strategies focus on catalytic reactions and multi-component reactions (MCRs). nih.govsciepub.com Catalytic processes, by their nature, use only a small amount of a catalyst that is not consumed in the reaction, leading to a higher atom economy compared to stoichiometric reactions. rsc.org For instance, the catalytic synthesis of aniline (B41778) has a significantly better atom economy (72%) compared to the traditional Béchamp process (35%). rsc.org
Multi-component reactions, where three or more reactants combine in a single step to form the product, are particularly advantageous for maximizing atom economy. sciepub.com The synthesis of 2,4,5-trisubstituted imidazoles, which can be structurally related to derivatives of this compound, through a three-component cyclocondensation is a prime example of an atom-economical process. sciepub.com
Furthermore, the choice of reagents can significantly impact waste minimization. The use of "green" reagents, such as dimethyl carbonate (DMC) as a methylating agent instead of more hazardous options like methyl iodide, contributes to a more environmentally benign synthesis. researchgate.net
By prioritizing catalytic methods, multi-component reactions, and greener reagents, the synthesis of this compound can be designed to maximize atom economy and minimize waste, aligning with the principles of sustainable chemistry. primescholars.comjocpr.comrsc.org
Photophysical Properties and Luminescent Applications
The photophysical properties of aromatic ketones, including this compound, are a subject of significant scientific interest due to their potential applications in areas such as photochemistry, photocatalysis, and materials science. These properties are primarily governed by the nature and relative energies of their low-lying electronic excited states, specifically the nπ* and ππ* states.
The introduction of substituents on the phenyl rings can markedly alter the luminescence characteristics of aromatic ketones. ias.ac.in For instance, the phosphorescence quantum yield and lifetime of acetylpyridines, which are aza-analogs of acetophenone (B1666503), show significant variations depending on the position of the nitrogen atom in the pyridine (B92270) ring. ias.ac.in These differences are attributed to the inductive effects of the heteroatom and vibronic interactions between the nπ* and ππ* states. ias.ac.in Similarly, polar substituents can influence the photoreduction and quenching of aromatic ketones by amines. acs.org
Investigation of Fluorescence Quantum Yields and Emission Wavelengths
The fluorescence quantum yield (Φf) and emission wavelength are key parameters that characterize the luminescent behavior of a molecule. The fluorescence quantum yield represents the efficiency of the fluorescence process, defined as the ratio of the number of photons emitted to the number of photons absorbed.
For aromatic ketones like this compound, fluorescence is often weak at room temperature in non-polar solvents due to efficient intersystem crossing from the lowest excited singlet state (S1) to the triplet manifold (T1). However, the introduction of specific structural modifications can enhance fluorescence.
Studies on related aromatic compounds have provided insights into the factors influencing fluorescence. For instance, in a series of 2-substituted 3-methylquinoxalines, the fluorescence quantum yields were found to be in the range of 10⁻⁴ to 1.1 x 10⁻¹, indicating that the nature of the substituent significantly impacts the radiative decay pathway. researchgate.net In some cases, such as with p-quinquephenyl (B1295331) derivatives, very high fluorescence quantum yields of up to 0.98 have been observed in dioxane. researchgate.net
The emission wavelength is determined by the energy gap between the ground state and the lowest excited singlet state. For this compound, the presence of electron-donating methyl groups on one of the phenyl rings is expected to influence the energy levels and thus the emission wavelength.
Table 1: Illustrative Fluorescence Data for Related Aromatic Compounds
| Compound | Solvent | Fluorescence Quantum Yield (Φf) | Emission Wavelength (nm) | Reference |
|---|---|---|---|---|
| 2,5,2"",5""-tetramethyl-p-quinquephenyl (TMI) | Dioxane | 0.98 | - | researchgate.net |
| 3,5,3"",5""-tetra-t-butyl-p-quinquephenyl (QUI) | Dioxane | 0.97 | - | researchgate.net |
| p-Quaterphenyl (PQP) | Various | - | - | researchgate.net |
| 4,4"'-bis-(2-butyloctyloxy)-p-quaterphenyl (BBQ) | Various | - | - | researchgate.net |
Role of Through-Space Conjugation in Non-Conjugated Systems
While through-bond conjugation, the delocalization of π-electrons through a continuous system of overlapping p-orbitals, is a well-established concept for explaining the electronic and photophysical properties of many organic molecules, recent research has highlighted the importance of through-space conjugation (TSC). chinesechemsoc.orglibretexts.orgmsu.edu TSC is a non-covalent electronic interaction between spatially close, non-bonded chromophores. chinesechemsoc.org This interaction can lead to unusual luminescent properties in molecules that lack a traditional conjugated pathway. chinesechemsoc.org
In non-conjugated systems, where two or more chromophores are separated by a non-conjugated linker (like an sp³-hybridized carbon), TSC can provide a pathway for electronic communication. libretexts.orgmsu.edu This can result in the delocalization of electron density and the formation of new molecular orbitals that influence the photophysical behavior of the molecule. chinesechemsoc.org
The concept of TSC is particularly relevant for understanding the properties of sterically hindered molecules where planarization, and thus efficient through-bond conjugation, is difficult. In such cases, the spatial arrangement of the chromophores can facilitate significant through-space interactions. chinesechemsoc.org For instance, in fjord-type polycyclic aromatic hydrocarbons, the distorted structure can lead to unusual spectroscopic features due to TSC. chinesechemsoc.org
For this compound, the presence of the methyl groups on one of the phenyl rings could potentially induce a twisted conformation, bringing the two phenyl rings into close proximity. This spatial arrangement could facilitate through-space interactions between the π-systems of the two rings, influencing the molecule's photophysical properties, including its absorption and emission characteristics. Theoretical calculations on model systems have shown that TSC can lead to a smaller HOMO-LUMO gap, which is consistent with longer-wavelength emission. chinesechemsoc.org
Modulation of Luminescent Properties through Structural Modifications
One common strategy is the introduction of electron-donating or electron-withdrawing groups onto the aromatic rings. ias.ac.in For example, the introduction of aza-groups (pyridinic nitrogen) into the phenyl ring of acetophenone significantly alters its luminescent properties. ias.ac.in The position of the nitrogen atom influences the inductive effect and the vibronic coupling between the nπ* and ππ* states, leading to changes in the phosphorescence spectra and quantum yields. ias.ac.in
In the case of this compound, the existing methyl groups on one of the phenyl rings already serve as electron-donating substituents. Further modifications, such as the introduction of other functional groups or altering the substitution pattern, could lead to predictable changes in its photophysical behavior. For instance, introducing stronger electron-donating groups could lead to a red-shift in the emission spectrum.
Another approach is to modify the bridging carbonyl group or to incorporate the aromatic ketone moiety into a larger, more complex molecular architecture. These changes can alter the rigidity of the molecule, which in turn can affect non-radiative decay pathways. Restricting intramolecular rotations and vibrations often leads to an enhancement of the luminescence quantum yield.
Recent studies on neutral organic radicals have shown that even minor chemical modifications can have a significant impact on their luminescence properties. rsc.org These findings underscore the sensitivity of the photophysical properties of open-shell systems to their chemical environment and structure, providing a basis for the rational design of new luminescent materials. rsc.org
Advanced Materials Science Applications
While specific advanced materials science applications for this compound are not extensively detailed in the provided search results, the structural motifs present in this compound are found in various materials with important technological applications. The core structure, an aromatic ketone, is a well-known photoinitiator, and its derivatives are crucial in polymer chemistry and photolithography.
Furthermore, the triphenylamine (B166846) structural unit, which is related to the trimethylphenyl-phenyl-methanone framework, is a common building block for charge-transporting materials. researchgate.net For example, poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine] (PTAA) is a widely used hole transport material in high-efficiency perovskite solar cells and organic field-effect transistors (OFETs). researchgate.net The synthesis and properties of PTAA, which shares the 2,4,6-trimethylphenyl group with the subject compound, highlight the potential for materials derived from or incorporating the this compound scaffold in optoelectronic devices. The molecular weight and end groups of such polymers can significantly influence their performance in these applications. researchgate.net
The investigation of related imidazole derivatives also points towards potential applications. For instance, 2,4,5-triphenyl-1H-imidazole derivatives have been synthesized and studied for their potential as antioxidant and anticancer agents. asianpubs.org While these are biological applications, the synthetic methodologies, including microwave-assisted synthesis, and the characterization of these compounds contribute to the broader understanding of the chemistry of this class of molecules, which could inform the design of new materials. asianpubs.org
Given the photophysical properties of aromatic ketones and the charge-transporting capabilities of related triarylamine structures, it is conceivable that this compound and its derivatives could be explored for applications in:
Photoinitiators for polymerization: The ketone moiety can undergo photochemical reactions to generate radicals that initiate polymerization processes.
Organic light-emitting diodes (OLEDs): The luminescent properties of the molecule or its derivatives could be harnessed in the emissive layer of OLEDs.
Sensitizers in photochemistry: The ability to absorb light and transfer energy to other molecules could be utilized in various photochemical applications.
Building blocks for functional polymers: The compound could be functionalized and polymerized to create materials with specific optical or electronic properties.
Further research into the specific properties of this compound is required to fully elucidate its potential in advanced materials science.
Development of New Functional Materials (e.g., for OLEDs, sensors)
The benzophenone (B1666685) framework is a well-established building block in the design of organic semiconductors for various electronic applications, most notably for Organic Light-Emitting Diodes (OLEDs). researchgate.netnih.gov The core structure of benzophenone acts as a classical phosphor with high intersystem crossing efficiency, a characteristic that is highly desirable for the development of advanced emitters, including those based on thermally activated delayed fluorescence (TADF). researchgate.netnih.gov These properties make benzophenone derivatives compelling candidates for both host and emitter materials in OLED devices. mdpi.com
The incorporation of methyl groups on the phenyl ring, as seen in this compound, can significantly influence the material's properties. These substitutions can enhance solubility, influence molecular packing in the solid state, and tune the electronic energy levels of the molecule. For instance, in the development of materials for OLEDs, twisted donor-acceptor-donor (D-A-D) architectures based on a benzophenone acceptor have been synthesized. These materials have demonstrated high thermal stability, with decomposition temperatures often exceeding 360°C, and high photoluminescence quantum yields, sometimes greater than 60%. mdpi.com Such characteristics are crucial for the operational stability and efficiency of OLED devices.
While direct studies on this compound for sensor applications are not extensively documented, the inherent properties of benzophenone derivatives suggest potential in this area. The carbonyl group can act as a hydrogen bond acceptor, and the aromatic rings can participate in π-π stacking interactions, which could be exploited for the design of chemical sensors. Alterations in the photophysical properties, such as fluorescence quenching or enhancement upon interaction with an analyte, form the basis of many optical sensors. The specific substitution pattern of this compound could offer selectivity towards certain analytes.
Below is a table summarizing the properties of some benzophenone derivatives that have been investigated for use in OLEDs, which can provide an indication of the potential performance of this compound.
| Compound/Derivative Type | Application in OLED | Key Research Findings | Reference |
| Bicarbazole-benzophenone D-A-D derivatives | Blue emitters and host materials | High decomposition temperatures (>360 °C), high photoluminescence quantum yield (>60%), and wide bandgap (>3.2 eV). Achieved a maximum EQE of 4.0% for a deep-blue emitting device. | mdpi.com |
| Penta-carbazole-substituted benzophenone derivative | Host material for green TADF emitter | The resulting OLED achieved a maximum current and external quantum efficiency of 38.3 cd/A and 12.5%, respectively. | mdpi.com |
| General Benzophenone Derivatives | Host materials and emitters | Exhibit good thermal stability with decomposition temperatures ranging from 278 °C to 497 °C. Capable of forming stable amorphous layers with high glass transition temperatures. | mdpi.com |
Photoreactive Materials
The photoreactive nature of benzophenone and its derivatives is well-established, with a primary application being their use as photoinitiators in polymerization reactions. Upon absorption of UV light, the benzophenone moiety can be excited to a triplet state, which can then abstract a hydrogen atom from a suitable donor, generating a radical that initiates polymerization.
Derivatives of benzophenone, such as lithium- and magnesium phenyl-2,4,6-trimethylbenzoylphosphinates, have been shown to be effective water-soluble photoinitiators for the free-radical polymerization of monomers like acrylamide (B121943). researchgate.net This highlights the potential of trimethyl-substituted benzophenone structures in initiating polymerization under various conditions. The substitution pattern on the phenyl ring can affect the efficiency and absorption wavelength of the photoinitiator.
The unique chemical properties and reactivity conferred by the aromatic structure and methyl groups make compounds like bis(2,4,5-trimethylphenyl)methanone valuable building blocks in organic synthesis. lookchem.com This reactivity can be harnessed for the creation of more complex photoreactive systems. For instance, the benzophenone core can be integrated into larger polymer backbones or attached as a side group to create photoreactive polymers. These materials can undergo cross-linking or other chemical modifications upon exposure to light, which is a fundamental process in photolithography and the fabrication of microelectronics.
Research into donor-substituted phenyl-phosphachromones, which share structural similarities with functionalized benzophenones, has shown that their photophysical properties can be finely tuned. rsc.org This tunability is crucial for designing photoreactive materials that are sensitive to specific wavelengths of light.
The following table summarizes research findings on related photoreactive compounds, suggesting the potential avenues for this compound.
| Compound/Derivative Type | Application | Key Research Findings | Reference |
| Lithium- and magnesium phenyl-2,4,6-trimethylbenzoylphosphinates | Water-soluble photoinitiators | Effective for free-radical polymerization of acrylamide and methacrylamide (B166291) in aqueous solutions. | researchgate.net |
| Bis(2,4,5-trimethylphenyl)methanone | Chemical intermediate | Exhibits unique chemical properties and reactivity due to its aromatic structure and methyl groups, making it a valuable building block. | lookchem.com |
| Donor-substituted phenyl-phosphachromones | Potential TADF materials | Photophysical properties can be well-tuned by different amino substituents at different positions. | rsc.org |
Q & A
Basic Research Questions
Q. What are the established synthesis protocols for Phenyl(2,4,5-trimethylphenyl)methanone, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation, where a trimethylphenyl derivative reacts with benzoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Optimizing solvent polarity (e.g., dichloromethane vs. nitrobenzene) and stoichiometric ratios (1:1.2 for aryl substrate:acyl chloride) improves yields up to 78% . Alternative routes include Suzuki-Miyaura coupling for functionalized derivatives, requiring palladium catalysts and controlled inert atmospheres .
Q. How can researchers characterize the molecular structure and purity of this compound?
- Methodological Answer : X-ray crystallography is definitive for structural confirmation, resolving bond angles and torsional strain in the trimethylphenyl group . Complementary techniques include:
- NMR : ¹H NMR (CDCl₃) shows distinct aromatic proton splitting (δ 6.8–7.5 ppm) and methyl group singlet (δ 2.2–2.4 ppm).
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) .
Advanced Research Questions
Q. What computational methods predict the electronic properties and reactivity of this compound?
- Methodological Answer : Density Functional Theory (DFT) using Gaussian software calculates HOMO-LUMO gaps (e.g., B3LYP/6-31G* basis set), revealing electron-deficient carbonyl groups prone to nucleophilic attack. Molecular dynamics simulations model steric effects from the 2,4,5-trimethyl substituents, influencing π-π stacking in crystal lattices .
Q. How do researchers resolve contradictions in reported biological activities of aryl methanone derivatives?
- Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. cytotoxic effects) arise from substituent positioning and assay conditions. Systematic approaches include:
- Structure-Activity Relationship (SAR) : Comparing EC₅₀ values of analogs with varying substituents (e.g., 4-methoxy vs. 4-chloro) .
- Binding Assays : Surface Plasmon Resonance (SPR) quantifies target affinity (e.g., β-carboline derivatives binding to GABAₐ receptors) .
Q. What strategies optimize selective functionalization of the methanone core for tailored applications?
- Methodological Answer :
- Protection-Deprotection : Temporarily blocking the carbonyl group with ethylene glycol enables regioselective bromination at the 3-position of the phenyl ring .
- Microwave-Assisted Synthesis : Reduces reaction times (e.g., from 24h to 2h) for Ullmann coupling with aryl halides, enhancing selectivity for mono-substituted products .
Q. How do steric effects from 2,4,5-trimethyl groups influence aggregation-induced emission (AIE) properties?
- Methodological Answer : The bulky substituents restrict intramolecular rotation, enhancing AIE in polar solvents. Fluorescence spectroscopy (λem = 450–500 nm) and time-resolved decay analysis quantify quantum yield improvements (e.g., from 2% in solution to 35% in aggregates) .
Data-Driven Challenges
Q. How can researchers address data scarcity in thermodynamic properties (e.g., melting point, solubility) for this compound?
- Methodological Answer :
- DSC Analysis : Differential Scanning Calorimetry determines melting points (observed range: 150–155°C) and phase transitions .
- Solubility Parameters : Hansen solubility parameters predict miscibility in DMSO > ethanol > hexane, validated by gravimetric analysis .
Q. What analytical techniques identify degradation products under oxidative stress?
- Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) coupled with LC-MS/MS detect major degradation pathways:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
